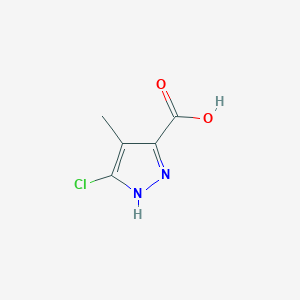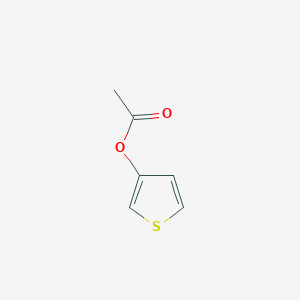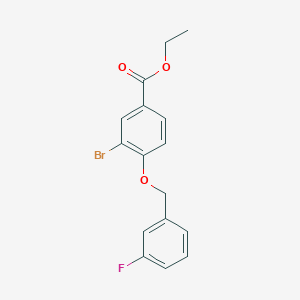![molecular formula C15H18F2N2O2 B13025464 Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13025464.png)
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5,5-difluoro-2,7-diazaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C15H18F2N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable diazaspiro compound with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
Uniqueness
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity. The spirocyclic structure also contributes to its distinct characteristics compared to other similar compounds.
This detailed article provides an overview of Benzyl 5,5-difluoro-2,7-diazaspiro[35]nonane-2-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H18F2N2O2 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C15H18F2N2O2/c16-15(17)9-18-7-6-14(15)10-19(11-14)13(20)21-8-12-4-2-1-3-5-12/h1-5,18H,6-11H2 |
InChI Key |
WEJZMGBFEHQMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12CN(C2)C(=O)OCC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


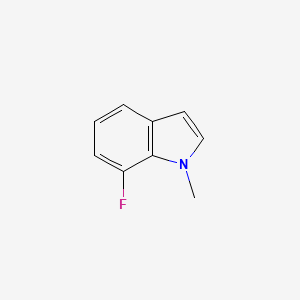
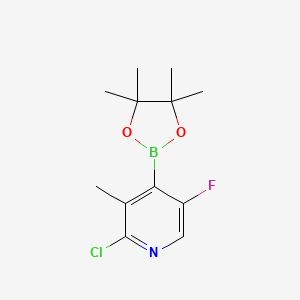
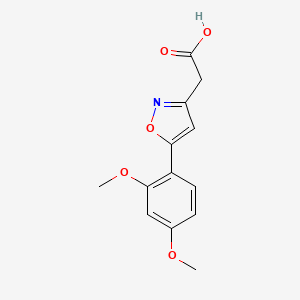
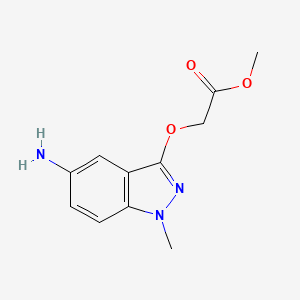
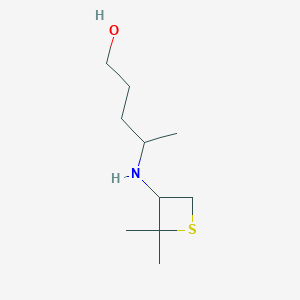
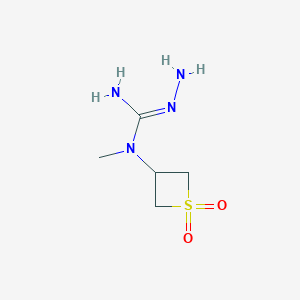
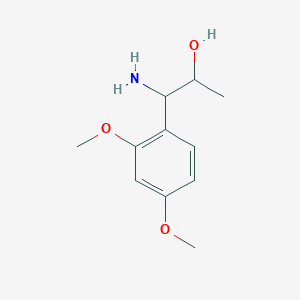
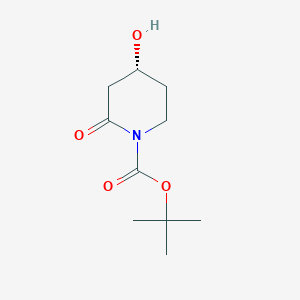
![1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)

